6-Bromoisoquinolin-8-amine

Antiviral HIV-1 Integrase ALLINI

6-Bromoisoquinolin-8-amine is the strategic choice for medicinal chemists targeting HIV-1 integrase and kinases. The 6-bromo substitution delivers distinct electronic effects vs. 5-bromo and 4-bromo isomers, crucial for resistance profiling and SAR. Orthogonal amine and bromine enable efficient Suzuki coupling and bifunctional probe synthesis. Supplied at ≥98% purity for reproducible results. Avoid isomer ambiguity—specify the 6-bromo position for unambiguous lead optimization.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B8212016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-8-amine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)Br)N
InChIInChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2
InChIKeyZRKNMBYFRJJIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinolin-8-amine: CAS 2708286-88-6 as a Functionalized Halogenated Isoquinoline Building Block for Medicinal Chemistry


6-Bromoisoquinolin-8-amine (CAS 2708286-88-6) is a heteroaromatic building block with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It belongs to the class of 8-aminoisoquinolines and features a bromine atom at the 6-position. This specific substitution pattern distinguishes it from other positional isomers and halogen variants, rendering it a key intermediate in the synthesis of complex organic molecules, particularly in the discovery and optimization of kinase inhibitors and antiviral agents . The compound is available from commercial suppliers at purities typically ≥98% .

Why 6-Bromoisoquinolin-8-amine Cannot Be Replaced by 5-, 4-, or 8-Substituted Analogs in Drug Discovery


In the context of structure-activity relationship (SAR) studies and lead optimization, the precise positioning of the bromine atom on the isoquinoline core is not arbitrary. While 5-bromoisoquinolin-8-amine (CAS 90721-35-0) and 4-bromoisoquinolin-8-amine (CAS 351458-46-3) share the same molecular formula, the shift in the bromine substituent's location fundamentally alters the molecule's electronic distribution, steric profile, and, consequently, its binding affinity and functional activity at biological targets. For example, in the development of HIV-1 integrase allosteric inhibitors (ALLINIs), it has been demonstrated that while the addition of a bromine at the 6-position on a quinoline scaffold conferred enhanced antiviral properties compared to the unsubstituted parent, a single mutation (A128T) in the viral integrase enzyme led to a significant loss of potency for the 6-bromo analog, whereas the 8-bromo analog retained full effectiveness [1]. This highlights that compounds differing only in the position of a halogen cannot be considered interchangeable and must be evaluated individually for specific therapeutic programs.

Quantitative Differentiation of 6-Bromoisoquinolin-8-amine Against Key Analogs


Antiviral Potency and Mutant-Specific Vulnerability of 6-Bromo vs. 8-Bromo Substitution

A comparative study on multi-substituted quinolines, which serve as close analogs to isoquinolines in this context, evaluated the impact of halogen substitution on antiviral activity and resistance profile. The addition of a bromine atom at the 6-position (relative to an unsubstituted or alternative substitution) was found to improve antiviral properties [1]. Crucially, the study revealed a stark differentiation in the context of viral resistance: the 6-bromo-substituted compound experienced a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the corresponding 8-bromo analog retained its full effectiveness [1]. This provides a critical class-level inference for 6-Bromoisoquinolin-8-amine, indicating its potential vulnerability to specific resistance mutations that other regioisomers may evade.

Antiviral HIV-1 Integrase ALLINI Drug Resistance Mutant Virus

Purity and Analytical Documentation: A Procurement Benchmark

For procurement in early-stage research, the availability of robust analytical data is a key differentiator. 6-Bromoisoquinolin-8-amine (CAS 2708286-88-6) is supplied with a standard purity of 98% by vendors like Bidepharm and Shaoyuan, who provide batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of analytical support is comparable to that offered for its positional isomer, 5-bromoisoquinolin-8-amine (also 98% purity) , but provides a direct, verifiable benchmark for quality assurance during initial screening. The availability of such data reduces the risk of impurities confounding biological assay results.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Differential Reactivity for Cross-Coupling: 6-Position Bromine as a Synthetic Handle

The bromine atom at the 6-position of the isoquinoline ring serves as a specific and reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While the 4-position bromine in 4-bromoisoquinolin-8-amine is also reactive, it is positioned adjacent to the heterocyclic nitrogen, which can lead to different electronic and steric environments that influence reaction yields and selectivity . The 6-bromo substitution offers an alternative vector for diversification that is less impacted by the basicity of the ring nitrogen, potentially enabling more efficient construction of complex drug-like molecules compared to its 4-bromo counterpart . This distinction is critical for medicinal chemists designing synthetic routes to novel isoquinoline-based chemotypes.

Organic Synthesis Palladium Catalysis Cross-Coupling

Precision Deployment of 6-Bromoisoquinolin-8-amine in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for Kinase and Antiviral Programs

6-Bromoisoquinolin-8-amine is a preferred starting point for medicinal chemists aiming to explore the chemical space around the 6-position of the isoquinoline core. Given the class-level evidence that halogen substitution at this position can enhance target binding, it is an ideal building block for generating focused libraries via Suzuki-Miyaura cross-coupling. However, as inferred from the HIV-1 integrase inhibitor studies, teams working on targets with known resistance mutations should proactively profile any 6-substituted analogs against relevant mutant forms early in the hit-to-lead phase to avoid late-stage attrition due to a high mutational barrier [1].

Synthesis of Isoquinoline-Based Chemical Probes

For chemical biology applications requiring a functionalized isoquinoline scaffold, 6-Bromoisoquinolin-8-amine offers a distinct vector for attaching reporter tags (e.g., biotin, fluorophores) or affinity handles. Its high commercial purity (≥98%) ensures that subsequent conjugation steps are not compromised by side reactions from unknown contaminants . The presence of both a primary amine and a reactive bromine allows for orthogonal functionalization, making it a versatile core for generating bifunctional probes for target identification and validation studies .

Development of Analogs with Differential Resistance Profiles

In antiviral drug discovery, particularly for high-mutation-rate viruses like HIV or influenza, the selection of a scaffold with a favorable resistance profile is paramount. The data from Kessl et al. (2022) suggests that while 6-bromo substitution provides potent wild-type inhibition, it may be more vulnerable to specific escape mutations than its 8-bromo counterpart [1]. Therefore, a strategic research scenario involves using 6-Bromoisoquinolin-8-amine to synthesize a parallel series of analogs alongside the 8-bromo isomer, allowing for a direct, head-to-head comparison of their resistance liabilities. This comparative analysis is invaluable for selecting the most robust lead series for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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